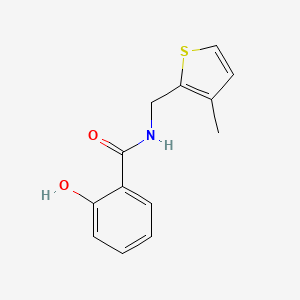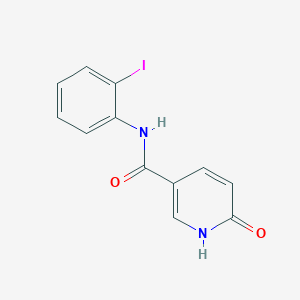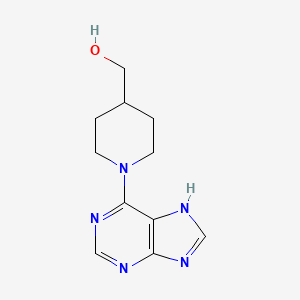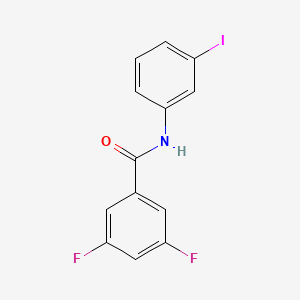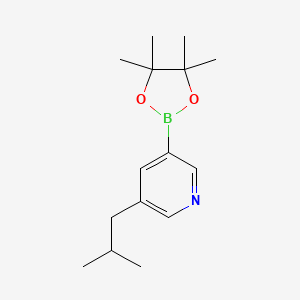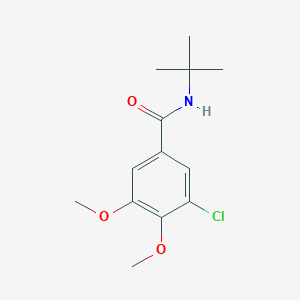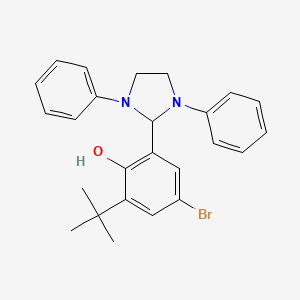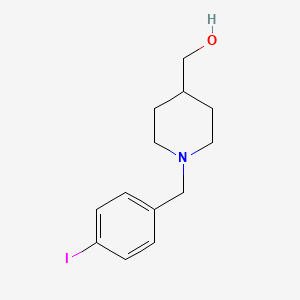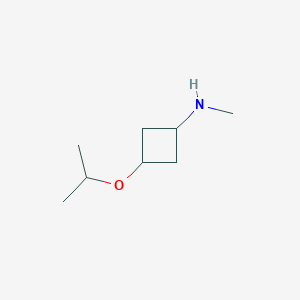
N-(2-hydroxyethyl)quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)quinoline-2-carboxamide is a chemical compound with the molecular formula C12H12N2O2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a quinoline ring system, which is a heterocyclic aromatic organic compound, and a carboxamide group attached to a hydroxyethyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)quinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond. The reaction mixture is then neutralized and purified to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxyethyl)quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, dihydroquinoline derivatives, and various substituted quinoline carboxamides .
Applications De Recherche Scientifique
N-(2-hydroxyethyl)quinoline-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may act as inhibitors of specific enzymes and receptors, making them potential candidates for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
Comparaison Avec Des Composés Similaires
N-(2-hydroxyethyl)quinoline-2-carboxamide can be compared with other similar compounds, such as:
Quinoline-2-carboxamide: Lacks the hydroxyethyl substituent, which may affect its solubility and biological activity.
N-(2-hydroxyethyl)quinoline-4-carboxamide: The position of the carboxamide group on the quinoline ring can influence the compound’s reactivity and interactions with molecular targets.
N-(2-hydroxyethyl)isoquinoline-2-carboxamide: The isoquinoline ring system differs from the quinoline ring, potentially leading to different biological activities and applications.
This compound stands out due to its unique combination of a quinoline ring and a hydroxyethyl carboxamide group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c15-8-7-13-12(16)11-6-5-9-3-1-2-4-10(9)14-11/h1-6,15H,7-8H2,(H,13,16) |
Clé InChI |
BAXYQZOAKNTLQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one](/img/structure/B14914899.png)
![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)


